molecular formula C14H10O2 B13937758 2,4-Phenanthrenediol CAS No. 53076-41-8

2,4-Phenanthrenediol

Cat. No.: B13937758
CAS No.: 53076-41-8
M. Wt: 210.23 g/mol
InChI Key: CUGIOLWKSJZSDU-UHFFFAOYSA-N
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Description

2,4-Phenanthrenediol is a chemical compound with a phenanthrene backbone, characterized by the presence of hydroxyl groups at the 2 and 4 positions. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Phenanthrenediol typically involves the hydroxylation of phenanthrene derivatives. One common method is the oxidation of phenanthrene using reagents such as chromic acid or potassium permanganate under controlled conditions. This process introduces hydroxyl groups at specific positions on the phenanthrene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Phenanthrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, Raney nickel.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

    Phenanthrenequinone: Formed through oxidation.

    Dihydrophenanthrene: Formed through reduction.

    Bromophenanthrene: Formed through halogenation.

Scientific Research Applications

2,4-Phenanthrenediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Phenanthrenediol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

2,4-Phenanthrenediol can be compared with other phenanthrene derivatives, such as:

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53076-41-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-2,4-diol

InChI

InChI=1S/C14H10O2/c15-11-7-10-6-5-9-3-1-2-4-12(9)14(10)13(16)8-11/h1-8,15-16H

InChI Key

CUGIOLWKSJZSDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)O

Origin of Product

United States

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